

# Isavuconazonium sulfate drug interactions management

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## Compound Focus: Isavuconazonium Sulfate

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## Key Drug Interaction Mechanisms & Management

The active moiety, isavuconazole, is a **sensitive substrate of CYP3A4** and a **moderate inhibitor of CYP3A4** [1]. It also acts as a mild inhibitor of P-glycoprotein (P-gp) and organic cation transporter 2 (OCT2) [1]. This dual role is the primary source of its drug-drug interactions (DDIs).

The following table summarizes the core management strategies for major interaction types:

Interaction Type	Concomitant Drug Examples	Effect & Clinical Relevance	Management Recommendation
<b>Strong CYP3A4 Inhibitors</b> [1] [2]	Ketoconazole, high-dose ritonavir (400 mg q12h) [1]	>5-fold increase in isavuconazole exposure [1]; significantly increased plasma concentration [1]	<b>Contraindicated.</b> Concomitant use should be avoided [1].
<b>Strong CYP3A4 Inducers</b> [1] [2]	Rifampin, carbamazepine, St. John's wort, long-acting barbiturates [1]	Up to 97% decrease in isavuconazole exposure [1] [2]; significant reduction in plasma concentration [1]	<b>Contraindicated.</b> Concomitant use should be avoided [1].

Interaction Type	Concomitant Drug Examples	Effect & Clinical Relevance	Management Recommendation
<b>Other Enzyme Inducers</b> [2]	Flucloxacillin, phenobarbital [2]	Significantly decreased isavuconazole concentrations, as shown in case reports [2]	<b>Avoid or use with extreme caution.</b> Closely monitor isavuconazole levels and efficacy.
<b>CYP3A4 Substrates</b> [1] [3]	Sirolimus, tacrolimus, cyclosporine [3]	Increased exposure of the concomitant drug (e.g., Tacrolimus AUC increased by 125%, Sirolimus by 84%) [3]	<b>Use with caution.</b> Monitor drug concentrations of the co-administered substrate and adjust its dose as needed [1].
<b>Drugs with Narrow Therapeutic Index</b> [1]	Vincristine [1]	Isavuconazole may cause a less than 2-fold increase in vincristine exposure, increasing adverse reaction risk [1]	<b>Avoid concomitant use</b> in pediatric and adult patients [1].

## Experimental Protocols for DDI Assessment

For researchers designing studies to evaluate these interactions, the following methodologies from phase 1 clinical trials can serve as a reference.

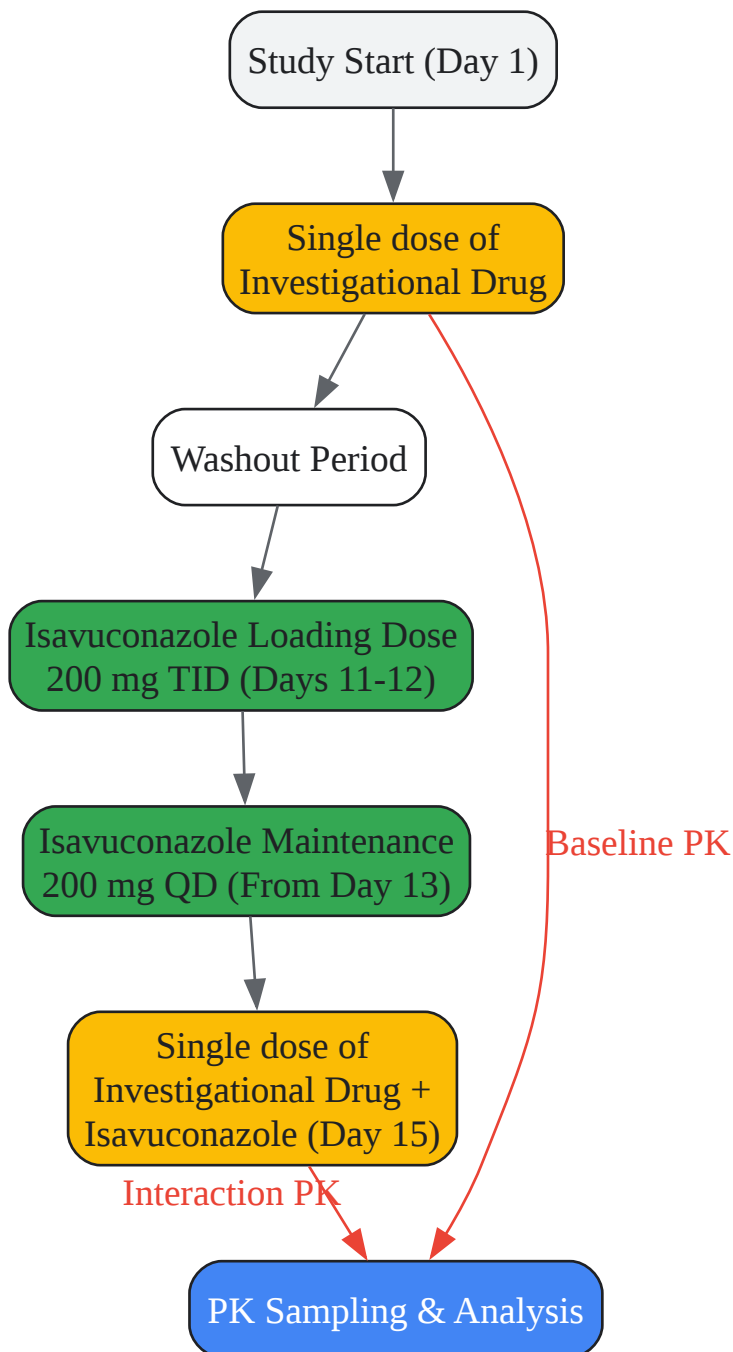
### Protocol for Assessing Isavuconazole's Impact on Other Drugs (e.g., Immunosuppressants)

This design evaluates the effect of steady-state isavuconazole on the pharmacokinetics of a single dose of a concomitant drug [3].

- **Study Population:** Healthy adult subjects [3].
- **Design:**
  - **Day 1:** Administer a single oral dose of the investigational drug (e.g., Tacrolimus 5 mg) [3].
  - **Washout Period:** A washout period follows (e.g., 10 days for Cyclosporine) [3].

- **Isavuconazole Dosing (Loading & Maintenance):** Subjects receive an oral loading dose of isavuconazole (200 mg three times daily on Days 11 and 12), followed by a once-daily maintenance dose (200 mg from Day 13 onward) [3].
- **Day 15 (During Maintenance):** A second single dose of the investigational drug is co-administered with isavuconazole [3].
- **PK Sampling:** Intensive blood sampling for PK analysis of the investigational drug is performed on both Day 1 (alone) and Day 15 (with isavuconazole) to calculate AUC, C<sub>max</sub>, and other parameters [3]. Isavuconazole levels are also monitored to ensure steady-state has been achieved [3].

This workflow can be visualized as follows:



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## Protocol for Assessing Impact of Other Drugs on Isavuconazole

This design evaluates the effect of a concomitant drug on the steady-state pharmacokinetics of isavuconazole.

- **Study Population:** Healthy adult subjects.
- **Design:**
  - **Isavuconazole Lead-in:** Subjects receive isavuconazole alone (200 mg three times daily for 2 days, then 200 mg once daily) to reach steady-state [2].
  - **Baseline PK:** Pharmacokinetic parameters for isavuconazole are established (e.g., on Day 14) [2].
  - **Coadministration Phase:** The interacting drug (e.g., Rifampin 600 mg daily) is administered for a period sufficient to exert its full enzymatic effect (e.g., 25 days of induction) [2].
  - **Interaction PK:** A dose of isavuconazole is administered with the interacting drug, and PK sampling is repeated to compare against baseline [2].

## Technical Support FAQs

**Q1: What is the clinical evidence for interactions not classified as "contraindicated"?** Case reports provide strong evidence for clinically significant interactions with non-CYP3A4 drugs. For instance, coadministration with **flucloxacillin** led to a substantial drop in isavuconazole trough levels (as low as 0.37 mg/L), requiring dose escalation to achieve therapeutic concentrations [2]. Similar decreases have been observed with **phenobarbital** [2].

**Q2: Are single-dose DDI studies sufficient for assessing isavuconazole interactions?** No. Recent reviews highlight that single-dose interaction studies may be unreliable because they do not provide sufficient time for enzyme induction or inhibition to reach a stable state [2]. The duration of combination therapy is a critical factor in modulating the magnitude of DDIs.

**Q3: What is the role of Therapeutic Drug Monitoring (TDM) in managing interactions?** Although not universally mandated, TDM is highly recommended for patients on long-term combination therapy. The target therapeutic trough concentration range for isavuconazole is suggested to be **2–5 mg/L** [2]. TDM is crucial for optimizing dosing regimens when interacting drugs must be used concomitantly.

**Q4: Does isavuconazole affect gastric pH or absorption?** No. Studies indicate that isavuconazole absorption is not affected by food or drugs that alter stomach pH [1]. This simplifies its oral administration in patients taking acid-reducing therapies.

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## References

1. Drug Interactions - CRESEMBA.com [cresemba.com]
2. The Effect of Drug–Drug Interactions on ... [pmc.ncbi.nlm.nih.gov]
3. Pharmacokinetic Assessment of Drug-Drug Interactions ... [pmc.ncbi.nlm.nih.gov]

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